3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 2091606-48-1
VCID: VC7876379
InChI: InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
SMILES: C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F
Molecular Formula: C8H3BrF4O2
Molecular Weight: 287.01 g/mol

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

CAS No.: 2091606-48-1

Cat. No.: VC7876379

Molecular Formula: C8H3BrF4O2

Molecular Weight: 287.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid - 2091606-48-1

Specification

CAS No. 2091606-48-1
Molecular Formula C8H3BrF4O2
Molecular Weight 287.01 g/mol
IUPAC Name 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15)
Standard InChI Key BECOJVSNSCGNHO-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is C₈H₃BrF₄O₂, with a molecular weight of 301.02 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring:

  • Bromine at the 3-position

  • Fluorine at the 2-position

  • Trifluoromethyl (-CF₃) at the 5-position

  • Carboxylic acid (-COOH) at the 1-position

The trifluoromethyl group’s strong electron-withdrawing nature and the halogens’ steric effects create a polarized aromatic system, enhancing reactivity in electrophilic and nucleophilic substitutions.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₈H₃BrF₄O₂
Molecular Weight301.02 g/mol
IUPAC Name3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
CAS NumberNot publicly disclosed
Key Substituents-Br, -F, -CF₃, -COOH

Synthesis and Production Methods

Oxidation of Aldehyde Precursors

A common route involves oxidizing 3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 1236538-66-1) using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. The aldehyde group (-CHO) is converted to a carboxylic acid (-COOH) under acidic or basic conditions:

\text{C}_8\text{H}_3\text{BrF}_4\text{O} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{C}_8\text{H}_3\text{BrF}_4\text{O}_2}

This method yields high purity but requires careful control of reaction conditions to avoid over-oxidation.

Lithiation-Carbon Dioxide Trapping

Adapting methods from patent CN103012122A , the target compound could be synthesized via:

  • Lithiation: Reacting 3-bromo-2-fluoro-5-(trifluoromethyl)bromobenzene with tert-butyl lithium (-78°C) to form a lithium intermediate.

  • Carboxylation: Trapping the intermediate with solid CO₂, followed by acid work-up to yield the benzoic acid :

Ar-Li+CO2Ar-COOLiH+Ar-COOH\text{Ar-Li} + \text{CO}_2 \rightarrow \text{Ar-COOLi} \xrightarrow{\text{H}^+} \text{Ar-COOH}

This route offers scalability, with reported yields exceeding 90% for analogous compounds .

Ester Hydrolysis

Hydrolysis of methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate (CAS: 537658-03-0) under acidic or basic conditions provides another viable pathway:

Ar-COOCH3+NaOHAr-COONa+CH3OHH+Ar-COOH\text{Ar-COOCH}_3 + \text{NaOH} \rightarrow \text{Ar-COONa} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Ar-COOH}

This method is advantageous for avoiding harsh oxidants but requires high-purity ester precursors.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data exist, but analogous trifluoromethyl-benzoic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<1 mg/mL).

  • Melting Point: Predicted to range between 120–140°C based on similar brominated benzoic acids.

  • Stability: The compound is likely stable under inert conditions but may undergo decarboxylation at elevated temperatures (>200°C).

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
Solubility in Water<1 mg/mL (25°C)
LogP (Octanol-Water)~2.8 (estimated)
pKa~2.1 (carboxylic acid)
Thermal StabilityStable below 200°C

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at the carboxylic acid group yields prodrugs for oncology targets.

  • PET Tracers: Fluorine-18 analogs are explored for imaging amyloid plaques in Alzheimer’s disease.

Materials Science

  • Liquid Crystals: The rigid aromatic core and polar groups enable use in display technologies.

  • Metal-Organic Frameworks (MOFs): As a linker, it enhances porosity and gas storage capacity .

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